molecular formula C11H20N2O B13192037 1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one

Cat. No.: B13192037
M. Wt: 196.29 g/mol
InChI Key: RWPZNIFXQHOBLA-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one is a chemical compound with a unique structure that includes a piperidine ring substituted with an amino group and a methyl group, as well as a cyclopropyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one typically involves several key steps:

    N-Acylation of 3-Amino-4-methylpyridine: This step involves the reaction of 3-amino-4-methylpyridine with an acylating agent to form an N-acylated intermediate.

    Quaternization: The N-acylated intermediate is then quaternized using a suitable alkylating agent, such as benzyl halide.

    Partial Reduction: The quaternized product undergoes partial reduction using a reducing agent like sodium borohydride in methanol or water.

    Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to yield the desired piperidinone intermediate.

    Reductive Amination: The piperidinone intermediate is subjected to reductive amination using methanolic methylamine in the presence of a catalyst like titanium (IV) isopropoxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-4-methylpiperidin-1-YL)-2-phenylethan-1-one: Similar structure with a phenyl group instead of a cyclopropyl group.

    1-(3-Amino-4-methylpiperidin-1-YL)-2-butylethan-1-one: Similar structure with a butyl group instead of a cyclopropyl group.

Uniqueness

1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3-amino-4-methylpiperidin-1-yl)-2-cyclopropylethanone

InChI

InChI=1S/C11H20N2O/c1-8-4-5-13(7-10(8)12)11(14)6-9-2-3-9/h8-10H,2-7,12H2,1H3

InChI Key

RWPZNIFXQHOBLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)CC2CC2

Origin of Product

United States

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